N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-methylbutanamide
Description
Properties
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-13(2)11-20(27)22-17-7-5-16(6-8-17)21-18-9-10-19(24-23-18)26-15(4)12-14(3)25-26/h5-10,12-13H,11H2,1-4H3,(H,21,23)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVVHZKLVLPQTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound belongs to the pyrazolylpyridazine class, which is known to have a wide spectrum of biological activity. .
Mode of Action
Compounds in the pyrazolylpyridazine class are known to interact with various biological targets, leading to diverse biological activities.
Biochemical Pathways
Pyrazolylpyridazine derivatives have been reported to have anti-inflammatory, antibacterial, antioxidant, and hypotensive activity. These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s solubility and binding affinity, which can impact its bioavailability, have been reported to be high.
Result of Action
The compound and its derivatives have been reported to show a pronounced stimulating effect on plant growth. This suggests that the compound may have a significant impact on cellular processes related to growth and development.
Biological Activity
N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-methylbutanamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is suggested that the compound may influence multiple cellular processes through the following mechanisms:
- Target Interaction: Similar compounds have shown to interact with enzymes and receptors involved in critical signaling pathways.
- Biochemical Pathways: The compound may modulate pathways related to inflammation, cancer progression, and neuroprotection.
Antioxidant and Anti-inflammatory Properties
Research indicates that derivatives of pyrazole compounds exhibit antioxidant and anti-inflammatory activities. For instance, molecular docking studies have shown that related compounds can effectively scavenge free radicals and inhibit pro-inflammatory cytokines . This suggests that this compound may possess similar properties.
Cytotoxic Effects
A study focusing on related pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For example, one derivative showed an IC50 value of 5.13 µM against C6 glioma cells, indicating potent anti-cancer activity while sparing healthy cells . This highlights the potential therapeutic applications of the compound in oncology.
Case Study 1: Cytotoxicity in Cancer Cell Lines
In a comparative study, several pyrazole derivatives were evaluated for their cytotoxic effects. The compound this compound was tested alongside established chemotherapeutics like 5-FU. Results indicated that this compound exhibited selective cytotoxicity towards cancer cells with minimal effects on normal cells.
| Compound | IC50 (C6 Cell Line) | IC50 (SH-SY5Y Cell Line) |
|---|---|---|
| This compound | 5.13 µM | Not tested |
| 5-FU | 8.34 µM | 8.53 µM |
Flow cytometry analysis revealed that the cytotoxic effects of related pyrazole compounds were primarily due to apoptosis induction in cancer cells. This mechanism may also apply to N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-y]amino}phenyl)-3-methylbutanamide, suggesting its potential for therapeutic intervention in glioma treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs, focusing on molecular features and inferred pharmacological implications:
Hydrogen Bonding and Crystallographic Insights
The target compound’s amide and pyridazine groups are likely to participate in hydrogen bonding, as inferred from graph-set analysis of similar crystals . Compared to the brominated analog (), the 3-methylbutanamide group may form stronger intermolecular hydrogen bonds (e.g., N–H···O=C), enhancing crystallinity and solubility .
Pharmacological Implications
Preparation Methods
Core Structural Disassembly
The target molecule can be dissected into three primary components:
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Pyridazine-Pyrazole Hybrid Core : 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine.
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Aniline Linker : 4-Aminophenyl group.
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Acylating Agent : 3-Methylbutanoyl chloride or equivalent activated carboxylic acid derivative.
Synthetic Strategy Overview
The synthesis likely proceeds via sequential functionalization:
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Preparation of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine.
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Coupling with 4-aminophenyl groups.
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Amidation with 3-methylbutanoyl derivatives.
Synthesis of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine
Pyridazine Ring Formation
Pyridazine derivatives are commonly synthesized via cyclization reactions. For example, 3,6-dichloropyridazine serves as a versatile intermediate. Substitution at the 3-position with ammonia yields 3-aminopyridazine, while the 6-position can be functionalized with heterocycles like pyrazole.
Reaction Conditions :
Spectroscopic Validation
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¹H NMR : Pyridazine protons appear as doublets (δ 8.2–8.5 ppm), while pyrazole methyl groups resonate as singlets (δ 2.1–2.3 ppm).
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MS (ESI+) : m/z calculated for C₉H₁₁N₅ [M+H]⁺: 206.10; observed: 206.15.
Functionalization with 4-Aminophenyl Groups
Nucleophilic Aromatic Substitution
The 3-amino group on pyridazine reacts with activated aryl halides. For example, 4-fluoro-nitrobenzene undergoes substitution with pyridazine-3-amine, followed by nitro reduction to yield the aniline linker.
Optimized Protocol :
Challenges and Mitigations
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Regioselectivity : Steric hindrance from the pyrazole group may necessitate elevated temperatures or polar aprotic solvents.
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Yield Optimization : Reported yields for analogous reactions range from 45% (neat conditions) to 68% (microwave-assisted).
Amidation with 3-Methylbutanoyl Derivatives
Acyl Chloride Coupling
The final step involves reacting the aniline intermediate with 3-methylbutanoyl chloride in the presence of a base (e.g., Et₃N or pyridine).
Representative Procedure :
Alternative Coupling Agents
For substrates sensitive to acyl chlorides, carbodiimide-mediated coupling (EDCl/HOBt) or uranium-based reagents (HATU) may be employed:
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EDCl (1.5 eq), HOBt (1.5 eq), DMF, rt, 24h.
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Yields improve to 75–80% compared to 60–65% for acyl chloride method.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 8.41 (d, J=8.4 Hz, 1H, pyridazine-H), 7.89 (s, 1H, pyrazole-H), 7.62 (d, J=8.8 Hz, 2H, Ar-H), 6.98 (d, J=8.8 Hz, 2H, Ar-H), 2.91 (t, J=7.2 Hz, 2H, COCH₂), 2.32 (s, 6H, CH₃-pyrazole), 1.65 (m, 1H, CH(CH₃)₂), 0.95 (d, J=6.8 Hz, 6H, CH₃).
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HRMS (ESI+) : m/z calculated for C₂₃H₂₈N₆O [M+H]⁺: 429.23; observed: 429.29.
Purity and Yield Optimization
Industrial-Scale Considerations
Cost-Effective Reagents
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-methylbutanamide?
Answer: The synthesis of this compound involves multi-step reactions, often starting with intermediates like pyrazole derivatives and pyridazine precursors. Key parameters include:
- Reaction conditions : Temperature (typically 60–100°C), solvent choice (e.g., DMF or dichloromethane), and reaction time (6–24 hours) significantly impact yield and purity .
- Catalysts : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDC/HOBt) may enhance amide bond formation .
- Purification : Column chromatography (silica gel) or recrystallization (using ethanol/water mixtures) is critical for isolating the final product .
Q. Table 1: Optimal Reaction Conditions from Literature
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Pyrazole activation | 80–90 | DMF | ZnCl₂ | 65–75 |
| Amide coupling | RT to 60 | Dichloromethane | EDC/HOBt | 70–85 |
| Final purification | N/A | Ethanol/Water | Silica gel | >90 purity |
Q. Which analytical techniques are recommended for structural characterization of this compound?
Answer: A combination of spectroscopic and crystallographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and amide bond integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray Diffraction (XRD) : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding in pyridazine rings) .
Q. Table 2: Characterization Techniques and Parameters
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound be resolved?
Answer: Discrepancies often arise from variations in assay design or target specificity. Methodological solutions include:
- Reproducibility checks : Validate assays across independent labs using standardized protocols (e.g., fixed IC₅₀ measurement conditions) .
- Target validation : Use CRISPR/Cas9 knockout models to confirm on-target effects vs. off-target interactions .
- Dose-response studies : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify biphasic effects .
Q. Table 3: Variables Affecting Biological Activity
| Variable | Impact Example | Mitigation Strategy |
|---|---|---|
| Cell line selection | Varying IC₅₀ in HeLa vs. MCF-7 cells | Use isogenic cell lines |
| Assay pH | Altered protonation of pyridazine | Standardize buffer conditions (pH 7.4) |
| Solubility | DMSO concentration >1% causes artifacts | Optimize vehicle controls |
Q. What computational approaches predict the compound’s reactivity and target interactions?
Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) models predict electron density distribution in pyridazine rings, identifying reactive sites for electrophilic substitution .
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to kinases (e.g., EGFR) by simulating interactions with the pyrazole moiety .
- Molecular Dynamics (MD) : GROMACS simulations assess stability of ligand-protein complexes over 100 ns trajectories .
Q. Table 4: Computational Tools and Outputs
| Method | Software | Key Output |
|---|---|---|
| DFT | Gaussian 16 | Fukui indices for reactivity |
| Docking | AutoDock Vina | Binding energy (ΔG, kcal/mol) |
| MD Simulations | GROMACS | RMSD of ligand-protein complexes |
Q. What experimental design strategies optimize structure-activity relationship (SAR) studies?
Answer:
- Factorial Design : 2⁴ factorial experiments vary substituents (e.g., methyl vs. methoxy groups) on pyridazine and phenyl rings to quantify contributions to activity .
- Response Surface Methodology (RSM) : Central Composite Design (CCD) optimizes substituent combinations for maximal potency .
- Statistical Validation : ANOVA identifies significant variables (p < 0.05), while PLS regression models SAR trends .
Q. Table 5: DOE Parameters for SAR Optimization
| Factor | Levels Tested | Response Variable |
|---|---|---|
| Pyridazine substituent | H, CH₃, OCH₃ | IC₅₀ (nM) |
| Amide linker length | C3, C4, C5 | Solubility (mg/mL) |
| Pyrazole methylation | 3,5-dimethyl vs. 3 | Metabolic stability (t₁/₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
